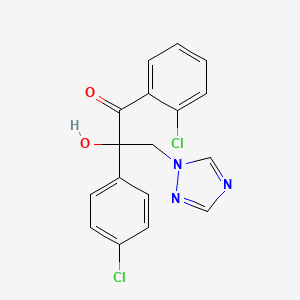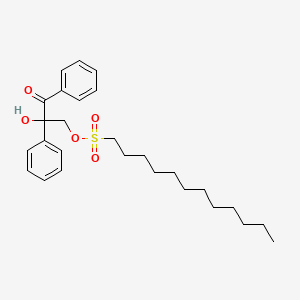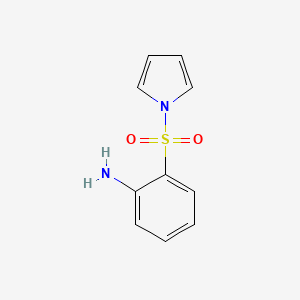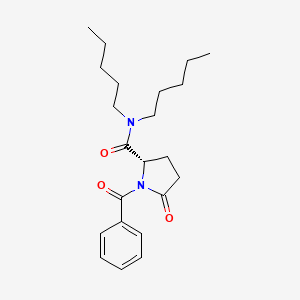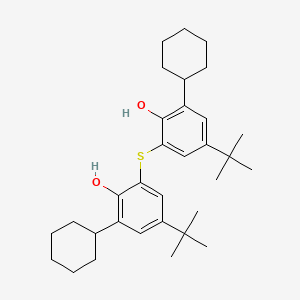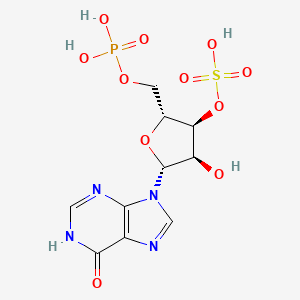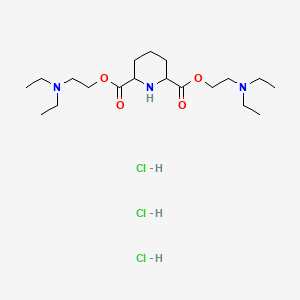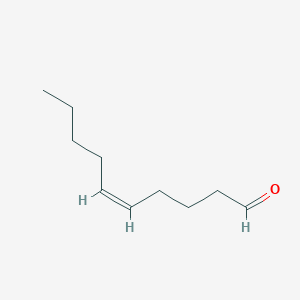
(Z)-5-Decenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Decenal is an organic compound with the molecular formula C10H18O. It is an unsaturated aldehyde with a double bond in the Z (cis) configuration at the fifth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including essential oils and plant extracts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-5-Decenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the hydroformylation of 1,4-pentadiene, followed by selective hydrogenation to yield this compound. This process requires the use of a rhodium catalyst and specific reaction conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or alkenes. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-Decenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-5-Decenal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its role in plant signaling and defense mechanisms. It is also studied for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Widely used in the fragrance industry due to its distinctive odor. It is also used in the production of flavoring agents and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-5-Decenal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-Decenal: The E (trans) isomer of 5-Decenal, which has different physical and chemical properties due to the configuration of the double bond.
5-Nonenal: A similar aldehyde with one less carbon atom, which also has distinct properties and applications.
6-Decenal: An isomer with the double bond at a different position, leading to different reactivity and uses.
Uniqueness
(Z)-5-Decenal is unique due to its Z (cis) configuration, which imparts specific physical and chemical properties. This configuration affects its reactivity, odor, and interactions with biological systems, making it distinct from its isomers and other similar compounds.
Propiedades
Número CAS |
21662-08-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(Z)-dec-5-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,10H,2-4,7-9H2,1H3/b6-5- |
Clave InChI |
FJVGFBFLXXDIAP-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CCCC=O |
SMILES canónico |
CCCCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



